molecular formula C16H18N2O4S B2578267 4-(dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide CAS No. 313403-53-1

4-(dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide

Cat. No.: B2578267
CAS No.: 313403-53-1
M. Wt: 334.39
InChI Key: MLMHZAJLLAGTKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide is a benzamide derivative characterized by a dimethylsulfamoyl group at the 4-position of the benzamide core and a 4-methoxyphenyl substituent on the amide nitrogen.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-18(2)23(20,21)15-10-4-12(5-11-15)16(19)17-13-6-8-14(22-3)9-7-13/h4-11H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMHZAJLLAGTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common synthetic route includes the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-aminobenzenesulfonamide in the presence of a base to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

4-(dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide with structurally and functionally related benzamide derivatives:

Compound Key Structural Features Physical Properties Biological Activity Reference
This compound - Benzamide core
- 4-Dimethylsulfamoyl group
- N-(4-methoxyphenyl) substituent
Not explicitly reported; analogs: MP 180–181°C () Likely targets sulfonamide-sensitive enzymes (e.g., carbonic anhydrase, PTP1B)
N-(4-Carbamoylphenyl)-4-(3-(4-methoxyphenyl)-3-oxopropyl)benzamide (37) - 3-Oxopropyl linker
- 4-Carbamoylphenyl group
MP 261–263°C
Yield: 68%
PTP1B inhibition (IC50 = 2.1 µM)
Ethyl 4-(4-(3-(4-methoxyphenyl)-3-oxopropyl)benzamido)benzoate (38) - Ethyl ester at para position
- 3-Oxopropyl linker
MP 166–167°C
Yield: 69%
Moderate PTP1B inhibition (IC50 = 8.3 µM)
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) - 1,3,4-Oxadiazole ring
- Benzyl(methyl)sulfamoyl group
Solubilized in DMSO/Pluronic F-127 Antifungal activity against C. albicans (MIC = 8 µg/mL)
N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide (H10) - Thiourea linker
- 4-Methoxyphenyl substitution
Not reported Antioxidant activity (% inhibition = 87.7)
HPAPB (N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide) - Hydroxamic acid group
- p-Tolyl substitution
LD50 = 1.29 g/kg (mice) Anticancer activity (IC50 = 100–200 µM)

Key Structural and Functional Insights:

Sulfonamide/Sulfamoyl Groups :

  • The dimethylsulfamoyl group in the target compound enhances solubility and enzyme-binding capacity compared to simpler sulfonamides (e.g., LMM5 and HPAPB ). However, bulkier substituents (e.g., benzyl in LMM5 ) may improve antifungal specificity but reduce metabolic stability .
  • In contrast, thiourea derivatives like H10 exhibit superior antioxidant activity due to radical-scavenging thiocarbonyl groups .

Substituent Effects on Bioactivity :

  • The 4-methoxyphenyl group in the target compound and analogs (e.g., 37 , 38 ) improves lipophilicity, aiding membrane penetration. However, esterification (e.g., 38 ) reduces PTP1B inhibition compared to carboxamide derivatives (e.g., 37 ) .
  • Hydroxamic acid derivatives (e.g., HPAPB ) show potent anticancer effects but higher toxicity (LD50 = 0.77 g/kg for SAHA vs. 1.29 g/kg for HPAPB) .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows conventional benzamide coupling (e.g., EDC/HOBt), similar to 3f (62% yield, ) and LMM5 (commercially sourced, ).

Pharmacological and Industrial Relevance

  • Therapeutic Gaps : Unlike HPAPB or H10 , the target compound lacks direct evidence for anticancer or antioxidant activity, highlighting a research gap.

Biological Activity

4-(Dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with a dimethylsulfamoyl group and a methoxyphenyl substituent. This unique arrangement of functional groups enhances its solubility and reactivity, making it suitable for various biological applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may exert its effects by:

  • Inhibiting Enzyme Activity : It has shown potential in inhibiting various enzymes, which can lead to altered cellular processes.
  • Modulating Receptor Activity : Interaction with receptor tyrosine kinases has been noted, suggesting a role in cancer treatment by inhibiting tumor growth and proliferation .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest it may have antimicrobial effects against various pathogens.
  • Anticancer Potential : The compound has been investigated for its ability to inhibit specific kinases associated with cancer cell proliferation, indicating potential as an anticancer agent.
  • Antiviral Activity : Similar compounds have demonstrated antiviral properties, particularly against viruses like HIV and HBV, suggesting that this compound could also be effective in this area .

Research Findings

A summary of key research findings related to the biological activity of this compound is provided below:

StudyFindingsReference
In vitro enzyme inhibitionDemonstrated inhibition of specific kinases associated with tumor growth
Antimicrobial assaysShowed activity against certain bacterial strains
Antiviral screeningPotential effectiveness against HIV and HBV

Case Studies

Q & A

Q. What are the optimized synthetic routes for 4-(dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide?

Methodological Answer: A microwave-assisted N-C cross-coupling reaction using a copper(I) iodide (CuI) catalyst is a validated synthetic approach. This method reduces reaction time (e.g., 30–60 minutes under microwave irradiation) and improves yield compared to conventional heating. Key steps include:

  • Amide bond formation: Coupling 4-methoxyaniline with a benzoyl chloride derivative under inert conditions.
  • Sulfamoylation: Introducing the dimethylsulfamoyl group via nucleophilic substitution. Reaction progress is monitored by TLC, and purification involves liquid-liquid extraction followed by recrystallization .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer: A combination of techniques ensures accurate characterization:

  • NMR spectroscopy:
  • ¹H NMR (DMSO-d₆): Assign aromatic protons (δ 6.8–8.0 ppm), methoxy group (δ ~3.8 ppm), and dimethylsulfamoyl protons (δ ~2.9 ppm).
  • ¹³C NMR : Confirms carbonyl (C=O, δ ~165 ppm) and sulfonamide (S=O, δ ~45 ppm) groups.
    • IR spectroscopy: Peaks at ~1670 cm⁻¹ (C=O stretch) and ~1320/1150 cm⁻¹ (asymmetric/symmetric S=O stretches).
    • Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 349.1 for C₁₆H₁₇N₂O₄S) .

Q. How can solubility and purity be optimized for in vitro assays?

Methodological Answer:

  • Solubility screening: Test polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by dilution in aqueous buffers (e.g., PBS).
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture).
  • Purity assessment: HPLC with a C18 column (UV detection at 254 nm; >95% purity threshold) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and binding affinity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the sulfamoyl group’s electron-withdrawing effect reduces aromatic ring reactivity.
  • Molecular docking: Screen against target proteins (e.g., kinases or GPCRs) using AutoDock Vina. Parameterize force fields for sulfonamide interactions (e.g., hydrogen bonding with Ser/Thr residues).
  • MD simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .

Q. What strategies resolve contradictory data between spectroscopic and bioassay results?

Methodological Answer:

  • Impurity analysis: Perform LC-MS to detect trace byproducts (e.g., des-methyl analogs) that may interfere with bioactivity.
  • Polymorph screening: Use X-ray crystallography (e.g., single-crystal XRD) to identify crystal forms. For example, a monoclinic P2₁/c space group may explain solubility discrepancies .
  • Dose-response validation: Repeat assays with rigorously purified batches to rule out batch-to-batch variability .

Q. How to design structure-activity relationship (SAR) studies for pharmacological optimization?

Methodological Answer:

  • Analog synthesis: Modify substituents (e.g., replace methoxy with ethoxy or halogens) to assess steric/electronic effects.
  • In vitro testing: Screen analogs against target enzymes (e.g., PTP1B for antidiabetic activity; IC₅₀ values compared to parent compound).
  • Pharmacokinetic profiling: Measure metabolic stability in liver microsomes and plasma protein binding (e.g., >90% binding reduces free drug availability) .

Q. What advanced techniques determine the compound’s crystal structure?

Methodological Answer:

  • Single-crystal XRD: Grow crystals via vapor diffusion (e.g., dichloromethane/pentane). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: Use SHELXL for structure solution. Key metrics: R-factor < 5%, bond length/angle deviations < 0.02 Å/2°.
  • Hydrogen bonding analysis: Identify interactions (e.g., N–H⋯O between sulfamoyl and methoxy groups) stabilizing the lattice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.